molecular formula C18H17ClN2O2S B2760901 {1-benzyl-2-[(4-chlorobenzyl)sulfinyl]-1H-imidazol-5-yl}methanol CAS No. 477713-19-2

{1-benzyl-2-[(4-chlorobenzyl)sulfinyl]-1H-imidazol-5-yl}methanol

Cat. No.: B2760901
CAS No.: 477713-19-2
M. Wt: 360.86
InChI Key: JSONNXUTXSQACA-UHFFFAOYSA-N
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Description

{1-benzyl-2-[(4-chlorobenzyl)sulfinyl]-1H-imidazol-5-yl}methanol is a complex organic compound with a unique structure that includes a benzyl group, a chlorobenzyl group, and an imidazole ring

Mechanism of Action

Target of Action

It’s known that imidazole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Imidazole derivatives are known to interact with their targets through a variety of mechanisms, often involving the formation of bonds during the formation of the imidazole . This interaction can result in changes to the target’s function, potentially leading to the observed biological effects .

Biochemical Pathways

Imidazole derivatives are known to affect a variety of pathways due to their broad spectrum of biological activities . These pathways can include those involved in inflammation, viral replication, cancer cell proliferation, and more .

Pharmacokinetics

The pharmacokinetic properties of imidazole derivatives can vary widely depending on the specific structure of the compound .

Result of Action

Imidazole derivatives are known to have a wide range of effects at the molecular and cellular level, often related to their interaction with their targets and the resulting changes in function .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of imidazole derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-benzyl-2-[(4-chlorobenzyl)sulfinyl]-1H-imidazol-5-yl}methanol typically involves multiple steps, starting with the preparation of the imidazole ring, followed by the introduction of the benzyl and chlorobenzyl groups. The sulfinyl group is then added through a sulfoxidation reaction. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Optimization of reaction conditions, such as temperature, pressure, and concentration, is crucial to achieve consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

{1-benzyl-2-[(4-chlorobenzyl)sulfinyl]-1H-imidazol-5-yl}methanol can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone.

    Reduction: The compound can be reduced to remove the sulfinyl group.

    Substitution: The benzyl and chlorobenzyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfinyl group results in the formation of a sulfone, while reduction can yield a simpler imidazole derivative .

Scientific Research Applications

Chemistry

In chemistry, {1-benzyl-2-[(4-chlorobenzyl)sulfinyl]-1H-imidazol-5-yl}methanol is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound can be used to study the effects of sulfinyl and imidazole groups on biological systems. It may serve as a model compound for understanding the interactions between these functional groups and biological molecules .

Medicine

Its unique structure may allow for the development of new drugs with improved efficacy and reduced side effects .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as polymer science and materials engineering .

Comparison with Similar Compounds

Similar Compounds

  • {1-benzyl-2-[(4-methylbenzyl)sulfinyl]-1H-imidazol-5-yl}methanol
  • {1-benzyl-2-[(4-fluorobenzyl)sulfinyl]-1H-imidazol-5-yl}methanol
  • {1-benzyl-2-[(4-bromobenzyl)sulfinyl]-1H-imidazol-5-yl}methanol

Uniqueness

Compared to these similar compounds, {1-benzyl-2-[(4-chlorobenzyl)sulfinyl]-1H-imidazol-5-yl}methanol is unique due to the presence of the chlorobenzyl group, which can influence its reactivity and interactions with other molecules. This uniqueness can lead to different biological and chemical properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

[3-benzyl-2-[(4-chlorophenyl)methylsulfinyl]imidazol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O2S/c19-16-8-6-15(7-9-16)13-24(23)18-20-10-17(12-22)21(18)11-14-4-2-1-3-5-14/h1-10,22H,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSONNXUTXSQACA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=CN=C2S(=O)CC3=CC=C(C=C3)Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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